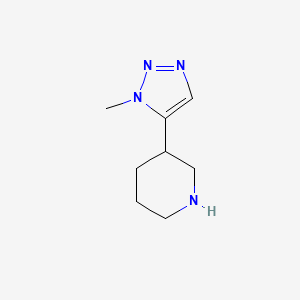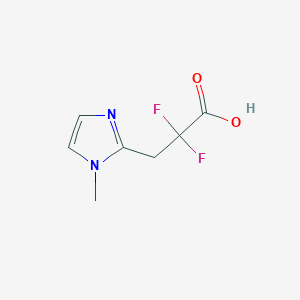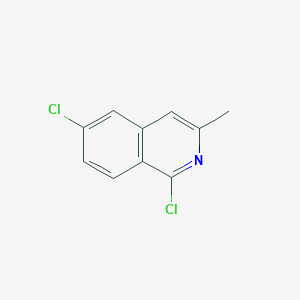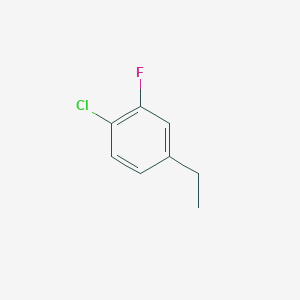
1-Chloro-4-ethyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-ethyl-2-fluorobenzene is an aromatic compound with the molecular formula C8H8ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, an ethyl group at the fourth position, and a fluorine atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Electrophilic Substitution: The ethyl and fluorine substituents can direct further electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives such as 1-hydroxy-4-ethyl-2-fluorobenzene.
Electrophilic Substitution: Poly-substituted benzene derivatives.
Oxidation: Carboxylic acids such as 4-ethyl-2-fluorobenzoic acid.
Reduction: Alkanes such as 4-ethyl-2-fluorotoluene.
Applications De Recherche Scientifique
1-Chloro-4-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying the interactions of aromatic compounds with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-chloro-4-ethyl-2-fluorobenzene in chemical reactions involves the interaction of its substituents with various reagents. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The ethyl group, being an electron-donating group, can activate the ring towards electrophilic substitution. The fluorine atom, due to its high electronegativity, can influence the reactivity and orientation of the substituents on the benzene ring.
Comparaison Avec Des Composés Similaires
1-Chloro-4-ethyl-2-fluorobenzene can be compared with other similar compounds such as:
1-Chloro-4-fluorobenzene: Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
1-Chloro-2-fluorobenzene: The position of the fluorine atom changes the electronic distribution on the benzene ring, affecting its reactivity.
1-Chloro-4-ethylbenzene: Lacks the fluorine atom, which can influence the compound’s reactivity and interactions with other molecules.
The unique combination of chlorine, ethyl, and fluorine substituents in this compound makes it a valuable compound for various applications, offering distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H8ClF |
|---|---|
Poids moléculaire |
158.60 g/mol |
Nom IUPAC |
1-chloro-4-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Clé InChI |
HVNKCQJGKUGMID-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


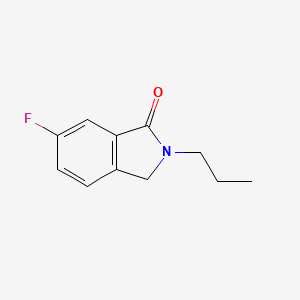

![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)
![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)

![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
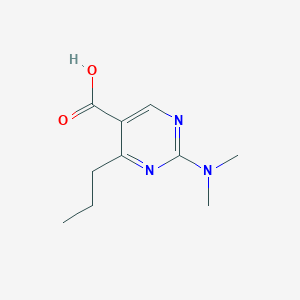

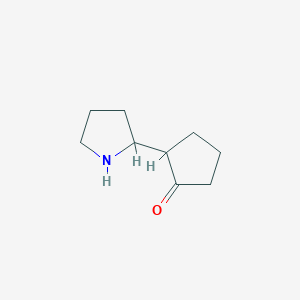
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
